molecular formula C16H20F3NO4S2 B2449663 3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine CAS No. 1448073-22-0

3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine

Cat. No.: B2449663
CAS No.: 1448073-22-0
M. Wt: 411.45
InChI Key: HDGXDCWOQBDBML-UHFFFAOYSA-N
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Description

3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of cyclohexylsulfonyl and trifluoromethylphenylsulfonyl groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.

    Introduction of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group can be introduced via sulfonylation reactions using cyclohexylsulfonyl chloride and a suitable base.

    Attachment of the Trifluoromethylphenylsulfonyl Group: The trifluoromethylphenylsulfonyl group can be attached through nucleophilic substitution reactions using 2-(trifluoromethyl)phenylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of sulfonyl and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylsulfonyl)-1-phenylazetidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidine: Lacks the cyclohexylsulfonyl group, affecting its overall reactivity and applications.

    3-(Cyclohexylsulfonyl)azetidine: Lacks both the phenyl and trifluoromethyl groups, leading to distinct chemical behavior.

Uniqueness

3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine is unique due to the combination of cyclohexylsulfonyl and trifluoromethylphenylsulfonyl groups, which impart specific chemical reactivity and potential biological activities. This combination makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

3-cyclohexylsulfonyl-1-[2-(trifluoromethyl)phenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4S2/c17-16(18,19)14-8-4-5-9-15(14)26(23,24)20-10-13(11-20)25(21,22)12-6-2-1-3-7-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGXDCWOQBDBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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